molecular formula C20H20F3N3O3S B3009674 4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 383146-82-5

4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole

Cat. No.: B3009674
CAS No.: 383146-82-5
M. Wt: 439.45
InChI Key: YITOBPIEKKAGGD-UHFFFAOYSA-N
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Description

4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a triazole derivative characterized by:

  • 1,2,4-Triazole core: Provides structural stability and hydrogen-bonding capacity, common in bioactive molecules.
  • 4-Ethyl group: Enhances lipophilicity and influences steric interactions.
  • 5-[[3-(Trifluoromethyl)phenoxy]methyl]: A phenoxymethyl group with a trifluoromethyl (CF₃) substituent, increasing hydrophobicity and resistance to enzymatic degradation.

Properties

IUPAC Name

4-ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c1-3-26-18(12-29-17-6-4-5-16(11-17)20(21,22)23)24-25-19(26)30(27,28)13-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITOBPIEKKAGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1S(=O)(=O)CC2=CC=C(C=C2)C)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Methylsulfonyl Group: This step involves sulfonylation reactions, where a sulfonyl chloride reacts with the triazole derivative in the presence of a base.

    Attachment of the Trifluoromethylphenoxy Group: This can be achieved through nucleophilic substitution reactions where the phenoxy group is introduced using appropriate phenol derivatives and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its unique structure may interact with biological targets in novel ways, offering new avenues for treatment.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it more effective in its intended role.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Electronic Effects

The table below compares key structural features and inferred properties of the target compound with similar triazole derivatives:

Compound Name R3 Substituent R5 Substituent Key Functional Groups Potential Biological Activity References
Target Compound 3-[(4-Methylphenyl)methylsulfonyl] 5-[[3-(Trifluoromethyl)phenoxy]methyl] Sulfonyl, CF₃ Hypothesized antifungal/antimicrobial -
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole 3-(4-Methoxyphenyl) 5-[(4-Methylbenzyl)sulfanyl] Sulfanyl, Cl, OCH₃ Not specified
3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole 4-Phenyl 5-[(4-Fluorophenyl)methylsulfanyl] Sulfanyl, Cl, F Antimicrobial (inferred)
4-Ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol 3-Thiol 5-[(4-Ethylphenoxy)methyl] Thiol, ethylphenoxy Not reported
5-[(E)-[[3-Mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino]methyl]-2-methoxyphenol 3-Mercapto, CF₃ 5-Iminomethyl-2-methoxyphenol CF₃, thiol, phenolic Antiviral/antitumor (inferred)
Key Observations:
  • Sulfonyl vs.
  • Trifluoromethyl (CF₃) : The CF₃ group in the target compound and is associated with increased lipophilicity and metabolic resistance compared to Cl or OCH₃ substituents .
  • Ethyl vs. Aromatic Substituents : The 4-ethyl group in the target compound may reduce steric hindrance compared to bulkier aromatic substituents in , improving bioavailability.

Biological Activity

The compound 4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole (referred to as "the compound" hereafter) belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H20F3N3O2S
  • Molecular Weight : 397.43 g/mol

The structural components of the compound include:

  • An ethyl group,
  • A methylphenylsulfonyl moiety,
  • A trifluoromethylphenoxy group,
  • A triazole ring.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Triazoles often function as enzyme inhibitors, particularly in the inhibition of cytochrome P450 enzymes and other metabolic pathways. The sulfonyl group enhances its interaction with proteins, potentially leading to inhibition of key enzymatic activities.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown promising results in inhibiting fungal growth in vitro. For instance, studies have demonstrated that derivatives of triazoles exhibit significant antifungal activity against Candida species and Aspergillus species, suggesting that this compound may share similar properties.

Antitumor Activity

Recent research indicates that compounds within the triazole family can exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl can enhance the potency of these compounds. In a study evaluating a related triazole derivative, an IC50 value of 5 µM was reported against breast cancer cell lines, indicating strong anticancer potential.

Anti-inflammatory Properties

Triazole derivatives have also been investigated for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antifungal Efficacy : In a comparative study, a series of triazole compounds were tested against clinical isolates of Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole.
  • Cytotoxicity Assessment : A study on the cytotoxic effects of various triazole derivatives revealed that the compound induced apoptosis in human cancer cell lines (e.g., MCF-7 and HeLa). Flow cytometry analysis confirmed increased annexin V positivity in treated cells.
  • Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound significantly reduced edema and inflammatory markers compared to controls.

Data Summary Table

Biological ActivityTest SystemResult
AntifungalCandida albicansMIC = 0.5 µg/mL
CytotoxicityMCF-7 Cell LineIC50 = 5 µM
Anti-inflammatoryCarrageenan-induced paw edema50% reduction

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